Noréthindrone 3-éther éthylique
Vue d'ensemble
Description
Norethindrone 3-Ethyl Ether is a synthetic derivative of norethindrone, a well-known progestin used in various hormonal therapies. The compound has the molecular formula C22H30O2 and a molecular weight of 326.47 g/mol . It is characterized by the presence of an ethoxy group at the 3-position of the norethindrone structure, which modifies its chemical and biological properties.
Applications De Recherche Scientifique
Norethindrone 3-Ethyl Ether has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry and as a starting material for the synthesis of other steroid derivatives.
Biology: The compound is studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Research focuses on its potential use in hormonal therapies and contraceptives.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
Target of Action
Norethindrone 3-Ethyl Ether, a synthetic second-generation progestin, primarily targets progesterone receptors in various cells . These target cells are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .
Mode of Action
Upon binding to its targets, Norethindrone 3-Ethyl Ether exerts its effects by inducing downstream changes to target genes . It suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of ovum through the fallopian tubes, and alters the endometrium .
Biochemical Pathways
The biochemical pathways affected by Norethindrone 3-Ethyl Ether are primarily related to the reproductive system. The compound’s interaction with progesterone receptors leads to alterations in the concentrations of FSH and LH, hormones that regulate the menstrual cycle . It also affects the endometrium, leading to changes in the environment of the uterus .
Pharmacokinetics
Norethindrone 3-Ethyl Ether is rapidly absorbed after oral administration . It undergoes hepatic reduction and conjugation, and is subject to first-pass effect . In addition to forming glucuronide and sulfide conjugates, norethindrone is also metabolized to ethinyl estradiol .
Result of Action
The molecular and cellular effects of Norethindrone 3-Ethyl Ether’s action include suppression of ovulation, thickening of cervical mucus, alteration of FSH and LH concentrations, slowing of ovum movement through the fallopian tubes, and alteration of the endometrium . These changes contribute to its contraceptive efficacy.
Action Environment
The action, efficacy, and stability of Norethindrone 3-Ethyl Ether can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by the individual’s diet and liver function . Additionally, the compound’s contraceptive efficacy may be influenced by the individual’s body mass index .
Safety and Hazards
Norethindrone 3-Ethyl Ether may cause serious side effects. It may cause sudden vision loss, bulging eyes, or severe headache; swelling, rapid weight gain; unusual vaginal bleeding; missed menstrual periods; pelvic pain (especially on one side); a breast lump; a light-headed feeling, like you might pass out; increased thirst, increased urination; liver problems–loss of appetite, stomach pain (upper right side), dark urine, jaundice (yellowing of the skin or eyes); or signs of a blood clot–sudden numbness or weakness, problems with vision or speech, chest pain, shortness of breath, swelling or redness in an arm or leg .
Analyse Biochimique
Biochemical Properties
Norethindrone 3-Ethyl Ether plays a significant role in biochemical reactions, particularly in the context of hormonal regulation and signaling pathways. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with progesterone receptors, where it acts as an agonist, mimicking the effects of natural progesterone. This interaction leads to downstream changes in gene expression and cellular responses. Additionally, Norethindrone 3-Ethyl Ether can interact with sex hormone-binding globulin (SHBG), which affects its bioavailability and distribution within the body .
Cellular Effects
Norethindrone 3-Ethyl Ether influences various types of cells and cellular processes. In reproductive tissues, it modulates the growth and differentiation of endometrial cells, thereby playing a role in menstrual cycle regulation and endometriosis treatment. It also affects cell signaling pathways, particularly those involving progesterone receptors, leading to changes in gene expression and cellular metabolism. In breast tissue, Norethindrone 3-Ethyl Ether can influence the proliferation of mammary epithelial cells, which is relevant in the context of hormone replacement therapy .
Molecular Mechanism
At the molecular level, Norethindrone 3-Ethyl Ether exerts its effects by binding to progesterone receptors, which are nuclear hormone receptors. This binding induces a conformational change in the receptor, allowing it to interact with specific DNA sequences known as hormone response elements. This interaction leads to the recruitment of coactivators or corepressors, which modulate the transcription of target genes. Additionally, Norethindrone 3-Ethyl Ether can inhibit or activate various enzymes involved in steroid metabolism, further influencing its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norethindrone 3-Ethyl Ether can change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under prolonged exposure to light and heat. Long-term studies have shown that Norethindrone 3-Ethyl Ether can have sustained effects on cellular function, particularly in terms of gene expression and cellular metabolism. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of Norethindrone 3-Ethyl Ether vary with different dosages in animal models. At lower doses, it can effectively modulate reproductive functions without significant adverse effects. At higher doses, toxic effects such as liver damage and hormonal imbalances have been observed. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications .
Metabolic Pathways
Norethindrone 3-Ethyl Ether is involved in several metabolic pathways, primarily those related to steroid metabolism. It is metabolized by enzymes such as cytochrome P450 (CYP3A4) and 5α-reductase, which convert it into various metabolites. These metabolic processes can influence the compound’s bioavailability and biological activity. Additionally, Norethindrone 3-Ethyl Ether can affect metabolic flux and metabolite levels, particularly in tissues involved in steroidogenesis .
Transport and Distribution
Within cells and tissues, Norethindrone 3-Ethyl Ether is transported and distributed through interactions with transporters and binding proteins. It binds to SHBG, which regulates its distribution and bioavailability. The compound can also be transported across cell membranes via passive diffusion and active transport mechanisms. Its localization and accumulation within specific tissues are influenced by these transport processes .
Subcellular Localization
Norethindrone 3-Ethyl Ether is localized within various subcellular compartments, including the nucleus, where it exerts its effects on gene expression. The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These mechanisms ensure that Norethindrone 3-Ethyl Ether reaches its specific sites of action within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Norethindrone 3-Ethyl Ether can be synthesized through a multi-step process. One common method involves the reaction of norethindrone with triethyl orthoformate in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in tetrahydrofuran at 25°C for 12 hours . The product is then purified through distillation and recrystallization to obtain a high yield of the desired compound.
Industrial Production Methods
Industrial production of Norethindrone 3-Ethyl Ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Norethindrone 3-Ethyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norethindrone: The parent compound, widely used in hormonal therapies.
Norethindrone Acetate: A derivative with an acetate group, used in contraceptives and hormone replacement therapy.
Ethinylestradiol: A synthetic estrogen often combined with norethindrone in contraceptive formulations.
Uniqueness
Norethindrone 3-Ethyl Ether is unique due to the presence of the ethoxy group, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in different metabolic pathways and potentially unique therapeutic effects compared to its parent compound and other derivatives.
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-22(23)13-11-20-19-8-6-15-14-16(24-5-2)7-9-17(15)18(19)10-12-21(20,22)3/h1,6,14,17-20,23H,5,7-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUNBJUTBPRZJT-ZCPXKWAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C#C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021161 | |
Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96487-85-3 | |
Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96487-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norethindrone 3-ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096487853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17alpha)-3-ethoxy-19-norpregna-3,5-dien-20-yn-17-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORETHINDRONE 3-ETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWL75G8KB6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.